Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone
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Overview
Description
Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone is a complex organic compound featuring a unique combination of functional groups, including a phenyl group, a pyrrolidine ring, a sulfonyl group, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 2-phenylpyrrolidine, which can be synthesized via cyclization reactions involving amines and aldehydes.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups onto the phenyl rings.
Scientific Research Applications
Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and microbial growth by binding to and inhibiting key enzymes or receptors.
Comparison with Similar Compounds
- Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylpyrrolidin-1-yl]methanone
- Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylpiperidin-1-yl]methanone
Comparison:
- Structural Differences: The primary difference lies in the ring structures attached to the sulfonyl group (azetidine vs. pyrrolidine vs. piperidine).
- Biological Activity: These structural variations can lead to differences in biological activity, receptor binding affinity, and pharmacokinetics, making Phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone unique in its specific interactions and effects.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential and uniqueness compared to similar compounds
Properties
IUPAC Name |
phenyl-[3-(2-phenylpyrrolidin-1-yl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(17-10-5-2-6-11-17)21-14-18(15-21)26(24,25)22-13-7-12-19(22)16-8-3-1-4-9-16/h1-6,8-11,18-19H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXUDSBOPDILLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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